molecular formula C10H9NOS B6255471 5-(4-methoxyphenyl)-1,3-thiazole CAS No. 68535-58-0

5-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B6255471
CAS No.: 68535-58-0
M. Wt: 191.25 g/mol
InChI Key: TWNCDXLRCDUJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thioamide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for halogenation and alkyl halides for alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in chloroform for bromination.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of halogenated or alkylated thiazoles.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1,3-thiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific enzymes or receptors. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression. The molecular targets and pathways involved include inhibition of cyclooxygenase enzymes and modulation of signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison: While 5-(4-methoxyphenyl)-1,3-thiazole shares structural similarities with 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole, it exhibits unique properties due to the presence of the thiazole ring. This ring imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity. For instance, the thiazole ring can participate in different types of chemical reactions compared to the indole and imidazole rings, making it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

68535-58-0

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3

InChI Key

TWNCDXLRCDUJOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CS2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.